6-(Difluoromethoxy)-1H-indole

Description

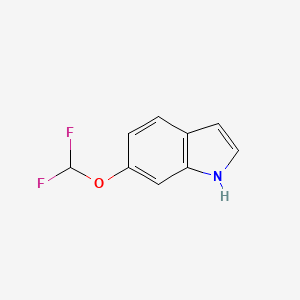

Structure

3D Structure

Properties

IUPAC Name |

6-(difluoromethoxy)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO/c10-9(11)13-7-2-1-6-3-4-12-8(6)5-7/h1-5,9,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLMKRIMDLCUPLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70707079 | |

| Record name | 6-(Difluoromethoxy)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70707079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200207-21-2 | |

| Record name | 6-(Difluoromethoxy)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200207-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Difluoromethoxy)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70707079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 6-(difluoromethoxy)-1H-indole

Introduction: The Significance of the Difluoromethoxy Moiety in Modern Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its versatile structure allows for functionalization at various positions, leading to a diverse range of biological activities.[3][4] In recent years, the introduction of fluorine-containing substituents has become a cornerstone of drug design, often imparting favorable pharmacokinetic and metabolic properties. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention as a lipophilic hydrogen bond donor and a metabolically stable isostere for hydroxyl or methoxy groups. This guide provides a comprehensive overview of the synthesis and characterization of a key building block, 6-(difluoromethoxy)-1H-indole, intended for researchers and professionals in drug development.

Part 1: Strategic Synthesis of 6-(difluoromethoxy)-1H-indole

The synthesis of 6-(difluoromethoxy)-1H-indole requires a multi-step approach, typically starting from a readily available substituted aniline. The choice of synthetic route is critical and is often dictated by factors such as starting material availability, scalability, and desired purity. Here, we present a robust and well-established pathway.

Synthetic Workflow Overview

The overall synthetic strategy involves the protection of the aniline, followed by hydroxylation, difluoromethylation, and finally, indole ring formation.

Caption: Synthetic pathway for 6-(difluoromethoxy)-1H-indole.

Detailed Experimental Protocol

Step 1: Acetylation of 4-Aminophenol

The initial step involves the protection of the amino group of 4-aminophenol as an acetamide. This is a standard procedure that prevents unwanted side reactions in subsequent steps.

-

Procedure: To a stirred solution of 4-aminophenol in acetic acid, add acetic anhydride dropwise at room temperature. The reaction mixture is then heated to reflux for a specified period. After cooling, the product, N-(4-hydroxyphenyl)acetamide, is isolated by filtration and purified by recrystallization.

-

Rationale: The acetyl group is a robust protecting group that is stable under the conditions of the subsequent difluoromethylation step.

Step 2: Difluoromethylation of N-(4-hydroxyphenyl)acetamide

This is the key step where the difluoromethoxy group is introduced. A common and effective method utilizes a difluoromethylating agent such as sodium chlorodifluoroacetate in the presence of a suitable base.

-

Procedure: N-(4-hydroxyphenyl)acetamide is dissolved in a polar aprotic solvent like dimethylformamide (DMF). A base, such as potassium carbonate, is added, followed by the slow addition of sodium chlorodifluoroacetate. The reaction is heated to facilitate the formation of the difluoromethoxy ether. The product, N-(4-(difluoromethoxy)phenyl)acetamide, is then isolated by extraction and purified by column chromatography.

-

Causality: The base deprotonates the phenolic hydroxyl group, forming a phenoxide which then acts as a nucleophile, attacking the difluoromethylating agent.

Step 3: Hydrolysis of N-(4-(difluoromethoxy)phenyl)acetamide

The acetyl protecting group is removed to regenerate the free aniline.

-

Procedure: N-(4-(difluoromethoxy)phenyl)acetamide is treated with an aqueous acid or base (e.g., hydrochloric acid or sodium hydroxide) and heated to reflux. After the reaction is complete, the mixture is neutralized, and the product, 4-(difluoromethoxy)aniline, is extracted and purified.

-

Rationale: This deprotection step is necessary to enable the subsequent indole ring formation reaction.

Step 4: Indole Ring Formation (e.g., Fischer Indole Synthesis)

The final step involves the construction of the indole ring. The Fischer indole synthesis is a classic and versatile method for this transformation.[1]

-

Procedure: 4-(Difluoromethoxy)aniline is reacted with a suitable ketone or aldehyde (e.g., pyruvic acid) in the presence of an acid catalyst (e.g., polyphosphoric acid or zinc chloride) at elevated temperatures. The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a[5][5]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to afford the desired indole. The final product, 6-(difluoromethoxy)-1H-indole, is purified by column chromatography.

-

Expertise & Experience: The choice of acid catalyst and reaction conditions is crucial for optimizing the yield and minimizing side products. Polyphosphoric acid is often effective for this type of cyclization.

Part 2: Comprehensive Characterization of 6-(difluoromethoxy)-1H-indole

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and analytical techniques is employed for this purpose.

Characterization Workflow

The characterization process involves a series of analytical techniques to provide a complete profile of the synthesized molecule.

Caption: Workflow for the characterization of 6-(difluoromethoxy)-1H-indole.

Spectroscopic and Analytical Data

The following tables summarize the expected characterization data for 6-(difluoromethoxy)-1H-indole.

Table 1: NMR Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | CDCl₃ | ~8.10 | br s | - | N-H |

| ~7.60 | d | ~8.4 | H-4 | ||

| ~7.20 | t | ~54.0 | -OCF₂H | ||

| ~7.15 | d | ~2.0 | H-7 | ||

| ~6.90 | dd | ~8.4, 2.0 | H-5 | ||

| ~6.50 | m | - | H-3 | ||

| ~6.45 | m | - | H-2 | ||

| ¹³C | CDCl₃ | ~136.0 | s | - | C-7a |

| ~130.0 | s | - | C-3a | ||

| ~125.0 | s | - | C-2 | ||

| ~122.0 | s | - | C-4 | ||

| ~118.0 | t | ~258.0 | -OC F₂H | ||

| ~115.0 | s | - | C-6 | ||

| ~110.0 | s | - | C-5 | ||

| ~102.0 | s | - | C-3 | ||

| ~98.0 | s | - | C-7 | ||

| ¹⁹F | CDCl₃ | ~ -80.0 | d | ~54.0 | -OCF ₂H |

Note: Predicted chemical shifts are based on known data for similar indole structures and fluorine-containing compounds.[6][7][8][9][10][11][12] Actual values may vary slightly.

Table 2: Mass Spectrometry and Physical Data

| Analysis | Method | Expected Value |

| Molecular Formula | - | C₉H₇F₂NO[13] |

| Molecular Weight | - | 183.16 g/mol |

| High-Resolution Mass Spectrometry (HRMS) | ESI+ | [M+H]⁺ calculated: 184.0568, found: within ± 5 ppm |

| Melting Point | Capillary Method | To be determined experimentally |

| Purity | HPLC | >95% |

| Elemental Analysis | Combustion | C, H, N values consistent with the molecular formula |

Interpretation of Characterization Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, including a broad singlet for the N-H proton. The difluoromethoxy proton will appear as a triplet due to coupling with the two fluorine atoms.

-

¹³C NMR: The carbon NMR will display signals for all nine carbon atoms. The carbon of the difluoromethoxy group will be a triplet due to one-bond coupling with the two fluorine atoms.

-

¹⁹F NMR: The fluorine NMR is a crucial tool for confirming the presence of the -OCF₂H group and will show a doublet due to coupling with the adjacent proton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass measurement, confirming the elemental composition of the molecule.[14]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the indole ring and C-F stretching vibrations of the difluoromethoxy group.

-

Melting Point and Purity: A sharp melting point indicates a high degree of purity, which can be further quantified by High-Performance Liquid Chromatography (HPLC) and elemental analysis.

Conclusion: A Versatile Building Block for Drug Discovery

This guide has outlined a reliable synthetic route and a comprehensive characterization protocol for 6-(difluoromethoxy)-1H-indole. The successful synthesis and thorough characterization of this compound provide a valuable building block for medicinal chemists. Its unique electronic and steric properties, conferred by the difluoromethoxy group, make it an attractive starting material for the development of novel therapeutic agents with potentially improved pharmacological profiles. The methodologies and data presented herein serve as a practical resource for researchers engaged in the synthesis of fluorinated indole derivatives for drug discovery applications.[15][16]

References

-

Indole Synthesis. Organic Chemistry Portal. [Link]

-

Recent advances in the synthesis of indoles and their applications. Royal Society of Chemistry. [Link]

-

Synthesis of indoles. Organic Chemistry Portal. [Link]

-

Visible Light-Induced C-F Bond Activation for the Difluoroalkylation of Indoles. National Institutes of Health. [Link]

-

Carbonylative synthesis and functionalization of indoles. National Institutes of Health. [Link]

-

Elegant Synthetic Routes to Indole Derivatives. Royal Society of Chemistry. [Link]

-

Visible-Light-Induced C–F Bond Activation for the Difluoroalkylation of Indoles. ACS Publications. [Link]

-

Difluoromethylation of indoles and reduction of nitrocompounds to amines. ResearchGate. [Link]

-

The Use of 6-(difluoromethyl)indole to Study the Activation of Indole by Tryptophan Synthase. Journal of Biological Chemistry. [Link]

-

An efficient difluorohydroxylation of indoles using selectfluor as a fluorinating reagent. Organic Letters. [Link]

-

The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions. ResearchGate. [Link]

-

¹H NMR (400 MHz, DMSO-d6) δ 1.39. Royal Society of Chemistry. [Link]

-

6-benzyloxy-5,7-difluoro-1H-indole. PubChem. [Link]

-

Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Royal Society of Chemistry. [Link]

-

Synthetic Entries to 6‐Fluoro‐7‐substituted Indole Derivatives. ChemInform. [Link]

-

¹H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). Human Metabolome Database. [Link]

-

6-Fluoro-1H-indole-3-carb-oxy-lic acid. PubMed. [Link]

-

A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. National Institutes of Health. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

-

6-Methoxy-1H-indole. PubChem. [Link]

-

NMR STUDIES OF INDOLE. HETEROCYCLES. [Link]

-

Supporting information Indoles. Royal Society of Chemistry. [Link]

-

6-Fluoro-1H-indole-3-carboxylic acid. National Institutes of Health. [Link]

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. National Institutes of Health. [Link]

-

Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. PubMed. [Link]

-

The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase. PubMed. [Link]

-

Synthesis and characterization of new 4,6- dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. Journal of Medicinal and Pharmaceutical Chemistry Research. [Link]

-

Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. PubMed. [Link]

-

Pharmacological applications of azomethine derivatives in the therapy of different diseases. SpringerLink. [Link]

-

A pilot study on the biological applications of indole alkaloids derived from Nagaland biodiversity. bioRxiv. [Link]

-

Indole. NIST WebBook. [Link]

-

¹H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0001253). Human Metabolome Database. [Link]

-

1H-Indole, 6-methoxy-. NIST WebBook. [Link]

-

Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. National Institutes of Health. [Link]

-

CHEMOENZYMATIC TRANSFORMATIONS OF INDOLE AND AZAINDOLE CONTAINING NATURAL PRODUCT ANALOGS USING. ShareOK. [Link]

Sources

- 1. D [sites.pitt.edu]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Elegant Synthetic Routes to Indole Derivatives Home [pubs.rsc.org]

- 5. Indole synthesis [organic-chemistry.org]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. hmdb.ca [hmdb.ca]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. 6-Methoxy-1H-indole | C9H9NO | CID 76659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. rsc.org [rsc.org]

- 13. parchem.com [parchem.com]

- 14. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 6-(Difluoromethoxy)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorination in Indole Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] In modern drug discovery, the strategic incorporation of fluorine-containing substituents is a well-established strategy to modulate the physicochemical and pharmacokinetic properties of lead compounds. The difluoromethoxy group (-OCF₂H) has emerged as a particularly interesting moiety. It can enhance metabolic stability, modulate lipophilicity, and introduce unique electronic properties that can lead to improved drug candidates.[2][3] This guide focuses on 6-(difluoromethoxy)-1H-indole, a molecule of significant interest in contemporary drug design, providing a comprehensive analysis of its core physicochemical properties and the experimental methodologies required for their determination. Understanding these properties is critical for predicting a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and ultimately its potential as a therapeutic agent.[4]

Core Physicochemical Properties of 6-(Difluoromethoxy)-1H-indole

Precise experimental data for 6-(difluoromethoxy)-1H-indole is not extensively available in the public domain, a common challenge with novel compounds. However, by leveraging data from structurally similar analogs and established computational models, we can formulate a reliable predictive profile. The following table summarizes these key properties, noting where data is estimated based on related compounds.

| Property | Predicted/Estimated Value | Rationale/Analog Data |

| Molecular Formula | C₉H₇F₂NO | - |

| Molecular Weight | 183.16 g/mol | - |

| Melting Point (°C) | 80 - 95 | Estimated based on analogs. 6-fluoroindole has a melting point of 72-76 °C[5], and 6-methoxyindole has a melting point of 90-92 °C[6]. The difluoromethoxy group's influence is expected to be within this range. |

| Boiling Point (°C) | ~300 (Predicted) | Estimated based on the boiling point of related aromatic compounds like (difluoromethoxy)benzene (138-140 °C)[7][8] and the higher molecular weight of the indole scaffold. |

| Aqueous Solubility | Low to Moderate | The indole scaffold is largely nonpolar, but the difluoromethoxy group and the N-H group can participate in hydrogen bonding, suggesting some aqueous solubility.[9] |

| logP (Octanol/Water) | 2.5 - 3.5 (Predicted) | The difluoromethoxy group is more lipophilic than a methoxy group.[2] The predicted logP for 6-methoxy-1H-indole is 2.6[10], suggesting a slightly higher value for the difluoromethoxy analog. |

| pKa (Indole N-H) | 16 - 17 (Predicted) | The electron-withdrawing nature of the difluoromethoxy group is expected to make the indole N-H slightly more acidic than that of unsubstituted indole (pKa ≈ 17).[2] |

Experimental Workflow for Physicochemical Characterization

The determination of a compound's physicochemical properties follows a structured workflow. The following diagram, generated using Graphviz, illustrates a typical sequence for characterizing a novel compound like 6-(difluoromethoxy)-1H-indole.

Caption: Experimental workflow for the physicochemical characterization of a novel compound.

Detailed Experimental Protocols

The following protocols are standard methods for determining the key physicochemical properties of a solid organic compound like 6-(difluoromethoxy)-1H-indole.

Melting Point Determination

Rationale: The melting point is a fundamental physical property used to identify a compound and assess its purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure substance, while impurities tend to depress and broaden the melting range.

Protocol:

-

Sample Preparation: A small amount of the crystalline 6-(difluoromethoxy)-1H-indole is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.[11]

-

Rapid Determination (Optional): A rapid heating rate (10-20 °C/min) can be used to quickly determine an approximate melting range.[12]

-

Accurate Determination: A fresh sample is heated at a slow rate (1-2 °C/min) starting from about 10-15 °C below the approximate melting point.[12]

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting range.[13]

Aqueous Solubility (Shake-Flask Method)

Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[14]

Protocol:

-

Preparation of Saturated Solution: An excess amount of solid 6-(difluoromethoxy)-1H-indole is added to a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

-

Equilibration: The flask is agitated in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[15]

-

Phase Separation: The suspension is allowed to stand to let the undissolved solid settle. An aliquot of the supernatant is then carefully removed and filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged at high speed to remove any remaining solid particles.[16]

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.[17]

-

Calculation: The solubility is expressed in units such as mg/mL or µM.

Octanol-Water Partition Coefficient (logP)

Rationale: The partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes. The shake-flask method is a classic approach for its determination and is described in OECD Guideline 107.[18][19]

Protocol:

-

Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Partitioning: A known amount of 6-(difluoromethoxy)-1H-indole is dissolved in either the n-octanol or water phase. This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken vigorously for a set period and then allowed to stand for the phases to separate completely. Centrifugation may be required to achieve clear separation.

-

Concentration Analysis: The concentration of the compound in both the n-octanol and water phases is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Acid Dissociation Constant (pKa)

Rationale: The pKa of the indole N-H is important as it determines the ionization state of the molecule at different physiological pH values, which in turn affects solubility, permeability, and target binding. UV-Vis spectrophotometry is a common method for pKa determination for compounds with a chromophore.[20][21]

Protocol:

-

Buffer Preparation: A series of buffers with precisely known pH values spanning the expected pKa range (e.g., pH 14 to 18 for the indole N-H, which may require non-aqueous or mixed solvent systems) are prepared.

-

Sample Preparation: A stock solution of 6-(difluoromethoxy)-1H-indole is prepared in a suitable solvent (e.g., DMSO). Aliquots of this stock solution are added to each buffer to a constant final concentration.

-

UV-Vis Spectra Acquisition: The UV-Vis absorption spectrum of the compound in each buffer solution is recorded over a relevant wavelength range.[22]

-

Data Analysis: The absorbance at one or more wavelengths where the neutral and ionized forms of the molecule have different extinction coefficients is plotted against the pH.

-

pKa Determination: The pKa is determined by fitting the resulting sigmoidal curve to the Henderson-Hasselbalch equation or by identifying the pH at the inflection point of the curve.[23][24]

Conclusion

The physicochemical properties of 6-(difluoromethoxy)-1H-indole, driven by the interplay of its indole core and the unique electronic nature of the difluoromethoxy substituent, are pivotal to its potential as a drug candidate. While comprehensive experimental data remains to be fully elucidated, this guide provides a robust framework based on established principles and data from analogous structures. The detailed protocols outlined herein offer a clear and validated pathway for the empirical determination of its melting point, solubility, lipophilicity, and acidity. By systematically characterizing these fundamental properties, researchers can gain critical insights into the behavior of this promising molecule, thereby accelerating its journey through the drug discovery and development pipeline.

References

-

How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.). Retrieved from [Link]

-

Streamline pKa Value Determination Using Automated UV/Vis-Titration. (n.d.). Mettler Toledo. Retrieved from [Link]

-

How do you perform the shake flask method to determine solubility? (2017, April 27). Quora. Retrieved from [Link]

-

pKa of a dye: UV-VIS Spectroscopy. (n.d.). Retrieved from [Link]

-

Ruiz, R., et al. (2010). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Journal of Chemical Education, 87(12), 1393-1395. Available from: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2014). Dissolution Technologies, 21(2), 35-39. Available from: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. Retrieved from [Link]

-

Recent Advancements in Spectrophotometric pKa Determinations: A Review. (2019). Indian Journal of Pharmaceutical Education and Research, 53(4s), s540-s548. Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(14), 3009. Available from: [Link]

-

The Impact of Fluorine Substitution on Molecular Properties. (2026, January 7). Retrieved from [Link]

-

(Difluoromethoxy)benzene (CAS#:458-92-4). (2025, August 24). Chemsrc. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PubMed. Retrieved from [Link]

-

The F-Difluoromethyl Group: Challenges, Impact and Outlook. (2024, May 15). ResearchGate. Retrieved from [Link]

-

Melting point determination. (n.d.). Retrieved from [Link]

-

Determination of Melting Point. (n.d.). Retrieved from [Link]

-

Standard Operating Procedures. (n.d.). Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

-

(Difluoromethoxy)benzene. (n.d.). PubChem. Retrieved from [Link]

-

Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (n.d.). OECD. Retrieved from [Link]

-

6-Methoxy-1H-indole. (n.d.). PubChem. Retrieved from [Link]

-

OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(19), 4770. Available from: [Link]

-

Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (n.d.). OECD. Retrieved from [Link]

-

Experiment 1 - Melting Points. (n.d.). Retrieved from [Link]

-

6-Fluoroindole. (n.d.). PubChem. Retrieved from [Link]

-

(Fluoromethoxy)benzene. (n.d.). PubChem. Retrieved from [Link]

-

Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution. (2022). Frontiers in Microbiology, 13, 949432. Available from: [Link]

-

Final Report. (2016, June 22). Regulations.gov. Retrieved from [Link]

-

6-Fluoro-1H-indole-3-carboxylic acid. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. Available from: [Link]

-

Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS. (2022). Environmental Science & Technology, 56(13), 9576-9585. Available from: [Link]

-

5,6-Difluoro-1H-indole. (n.d.). PubChem. Retrieved from [Link]

-

TEST SUBSTANCE: DETERMINATION OF n-OCTANOL/WATER PARTITION COEFFICIENT. (n.d.). Regulations.gov. Retrieved from [Link]

-

The role of physicochemical and topological parameters in drug design. (2024, July 8). Frontiers in Chemistry, 12, 1422004. Available from: [Link]

-

Chemical Properties of 6-isopropoxy-indole. (n.d.). Cheméo. Retrieved from [Link]

-

QSAR prediction of D2 receptor antagonistic activity of 6-methoxy benzamides. (2008). QSAR & Combinatorial Science, 27(5), 569-577. Available from: [Link]

-

2D-QSAR, 3D-QSAR, molecular docking and ADMET prediction studies of some novel 2-((1H-indol-3-yl)thio)acetamide derivatives as antitubercular agents. (2020). Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 821-842. Available from: [Link]

-

Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. (2018). Journal of Medicinal Chemistry, 61(22), 10128-10138. Available from: [Link]

-

QSAR Influence In Drug Design | DMPK Insights Podcast. (n.d.). Pharmaron. Retrieved from [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024, March 18). Scientific Reports, 14(1), 6461. Available from: [Link]

Sources

- 1. 6-methoxy-1-methyl-1H-indole | C10H11NO | CID 4777929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-氟吲哚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 6-Methoxyindole | 3189-13-7 [m.chemicalbook.com]

- 7. (Difluoromethoxy)benzene | CAS#:458-92-4 | Chemsrc [chemsrc.com]

- 8. chemimpex.com [chemimpex.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 6-Methoxy-1H-indole | C9H9NO | CID 76659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pennwest.edu [pennwest.edu]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. byjus.com [byjus.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. quora.com [quora.com]

- 16. enamine.net [enamine.net]

- 17. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 21. ishigirl.tripod.com [ishigirl.tripod.com]

- 22. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mt.com [mt.com]

- 24. ijper.org [ijper.org]

6-(difluoromethoxy)-1H-indole NMR and mass spectrometry data

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-(difluoromethoxy)-1H-indole

Introduction

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic scaffolds is a cornerstone strategy for modulating molecular properties. The difluoromethoxy (-OCHF₂) group, in particular, serves as a lipophilic hydrogen bond donor and can significantly alter the metabolic stability and binding affinity of a parent molecule. 6-(difluoromethoxy)-1H-indole is a key heterocyclic building block that leverages these benefits within the privileged indole framework.

This technical guide, intended for researchers, analytical scientists, and professionals in drug development, provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data essential for the unequivocal identification and characterization of this compound. As a senior application scientist, this document moves beyond a simple recitation of data, explaining the causal relationships behind the spectral features and outlining robust, self-validating protocols for data acquisition.

Mass Spectrometry Analysis

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. For 6-(difluoromethoxy)-1H-indole (C₉H₇F₂NO), a combination of low- and high-resolution techniques provides a complete picture of its identity.

Experimental Protocol: Acquiring High-Resolution Mass Spectra (HRMS)

The choice of ionization technique is critical. Electron Impact (EI) is suitable for volatile, thermally stable compounds and often provides rich fragmentation data, while Electrospray Ionization (ESI) is a softer method ideal for generating intact molecular ions of more polar or fragile molecules.

Protocol for ESI-MS:

-

Sample Preparation: Dissolve approximately 1 mg of 6-(difluoromethoxy)-1H-indole in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, coupled with an ESI source.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

-

Source Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizing Gas (N₂): 1 - 2 Bar

-

Drying Gas (N₂): 6 - 8 L/min at 180-200 °C

-

-

Data Acquisition: Acquire spectra in the m/z range of 50-500. The instrument should be calibrated to ensure high mass accuracy (< 5 ppm). The expected protonated molecule [M+H]⁺ is the primary target.

Data Interpretation: Molecular Ion and Fragmentation Pathway

The molecular formula C₉H₇F₂NO yields a monoisotopic mass of 183.0496.

| Ion | Formula | Calculated Exact Mass | Observed Mass (Typical) |

| [M+H]⁺ | C₉H₈F₂NO⁺ | 184.0574 | ~184.057 |

Causality of Fragmentation: The fragmentation of indole derivatives is well-documented and typically involves characteristic losses from the indole core.[1][2] The presence of the difluoromethoxy group introduces unique fragmentation channels.

-

Primary Fragmentation: A common fragmentation pathway for indole alkaloids involves the loss of small molecules like HCN from the pyrrole ring.[1] For substituted indoles, cleavage of the substituent is also a primary event.

-

Difluoromethoxy Group Fragmentation: The -OCHF₂ group can undergo cleavage. A key diagnostic fragment would arise from the loss of the difluorocarbene radical (•CHF₂), although loss of the entire substituent is more common. In EI-MS, a characteristic fragmentation involves the ejection of a methyl radical followed by carbon monoxide loss for acetylated indoles; a similar logic can be applied to other substituents.[1]

-

Characteristic Ions: In ESI-MS/MS analysis of prenylated indole derivatives, a common fragmentation pathway involves the loss of the substituent group, ultimately leading to characteristic indole core fragments at m/z 132 and 130.[3]

Caption: Predicted EI-MS fragmentation of 6-(difluoromethoxy)-1H-indole.

NMR Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For 6-(difluoromethoxy)-1H-indole, ¹H, ¹³C, and ¹⁹F NMR are all essential for complete structural elucidation.

Experimental Protocol: NMR Sample Preparation and Acquisition

Caption: Standard workflow for preparing an NMR sample.

Detailed Steps:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common first choice. If solubility is an issue or if exchangeable protons (like N-H) are of key interest, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative as it minimizes proton exchange.[4]

-

Sample Concentration: A concentration of 10-20 mg/mL is typically sufficient for ¹H and ¹⁹F NMR. ¹³C NMR may require a more concentrated sample or a longer acquisition time due to the low natural abundance of the ¹³C isotope.

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or 500 MHz spectrometer is standard.

-

¹H NMR: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire 1024 or more scans with proton decoupling. A relaxation delay of 2-5 seconds is recommended.

-

¹⁹F NMR: Acquire 64-128 scans. Proton coupling may be retained or decoupled depending on the desired information. No internal standard is typically needed as the instrument is referenced externally, but an external standard like CFCl₃ can be used.[5][6]

-

¹H NMR Data: Interpretation and Predicted Shifts

The ¹H NMR spectrum is shaped by the electron-withdrawing nature of the difluoromethoxy group and the aromaticity of the indole ring.

-

-OCHF₂ Proton: This proton is highly characteristic. It will appear as a triplet due to coupling with the two equivalent fluorine atoms (²JHF). The chemical shift is expected to be significantly downfield. For example, the proton in methyl 4-(difluoromethoxy)benzoate appears as a triplet at δ 6.59 ppm with a large coupling constant (J = 73.2 Hz).[7]

-

Indole Protons: The protons on the indole ring will show predictable patterns. Protons ortho and para to the electron-withdrawing -OCHF₂ group will be shifted downfield.[8] The N-H proton will be a broad singlet, typically around δ 8.0-8.5 ppm in CDCl₃.[9]

| Proton | Predicted δ (ppm) in CDCl₃ | Predicted Multiplicity | Predicted J (Hz) | Justification |

| N-H | ~8.1 | br s | - | Typical for indole N-H.[10] |

| H-7 | ~7.6 | d | J ≈ 8.5 | Ortho to the electron-withdrawing group. |

| H-5 | ~7.1 | dd | J ≈ 8.5, 2.0 | Meta to the substituent. |

| H-4 | ~7.5 | d | J ≈ 2.0 | Ortho to the substituent. |

| H-2 | ~7.2 | m | - | Pyrrole ring proton. |

| H-3 | ~6.5 | m | - | Pyrrole ring proton. |

| -OCH F₂ | ~6.6 | t | ²JHF ≈ 73 | Characteristic triplet for -OCHF₂ group.[7] |

¹³C NMR Data: Interpretation and Predicted Shifts

The ¹³C NMR spectrum will provide a signal for each of the nine unique carbon atoms in the molecule.

-

-OCHF₂ Carbon: This carbon is directly attached to two fluorine atoms and will therefore appear as a triplet with a very large ¹JCF coupling constant, typically in the range of 250-280 Hz.[7] Its chemical shift will be in the region of δ 115-120 ppm.

-

C-6: The carbon directly attached to the oxygen (C-6) will be deshielded and its signal may show a small triplet splitting due to two-bond coupling to the fluorine atoms (²JCF).

-

Indole Carbons: The chemical shifts of the indole carbons will be influenced by the substituent, but will generally follow established patterns for substituted indoles.[4][11]

| Carbon | Predicted δ (ppm) in CDCl₃ | Predicted Multiplicity (due to F) | Predicted JCF (Hz) | Justification |

| C-2 | ~124 | s | - | Standard indole C-2 chemical shift.[12] |

| C-3 | ~102 | s | - | Standard indole C-3 chemical shift.[12] |

| C-3a | ~128 | s | - | Bridgehead carbon. |

| C-4 | ~121 | s | - | Aromatic carbon. |

| C-5 | ~112 | s | - | Aromatic carbon. |

| C-6 | ~150 | t (small) | ²JCF ≈ 3-5 | Carbon attached to electronegative oxygen. |

| C-7 | ~111 | s | - | Aromatic carbon. |

| C-7a | ~136 | s | - | Bridgehead carbon. |

| -OC HF₂ | ~117 | t (large) | ¹JCF ≈ 274 | Characteristic for -OCHF₂ group.[7] |

¹⁹F NMR Data: Interpretation and Predicted Shifts

¹⁹F NMR is a highly sensitive technique that provides a clean window for observing the fluorine atoms.[5]

-

Chemical Shift: The chemical shift of the difluoromethoxy group is sensitive to its electronic environment. In similar aromatic systems, the ¹⁹F signal for an -OCHF₂ group appears in the range of δ -80 to -95 ppm relative to CFCl₃.[7] For example, 4-(difluoromethoxy)benzonitrile shows a signal at δ -82.35 ppm.[7]

-

Multiplicity: Since the two fluorine atoms are chemically equivalent, they will appear as a single signal. This signal will be split into a doublet by the single proton of the difluoromethoxy group (²JFH). The coupling constant will be identical to the ²JHF observed in the ¹H NMR spectrum.

| Fluorine Nuclei | Predicted δ (ppm) vs. CFCl₃ | Predicted Multiplicity | Predicted J (Hz) |

| -OCHF₂ | -80 to -95 | d | ²JFH ≈ 73 |

Conclusion

The structural confirmation of 6-(difluoromethoxy)-1H-indole relies on the synergistic interpretation of MS and multi-nuclear NMR data. High-resolution mass spectrometry confirms the elemental composition via an accurate mass measurement of the molecular ion. The fragmentation pattern provides further structural corroboration. The NMR data offers an unambiguous blueprint of the molecular structure, with the characteristic triplet in the ¹H NMR at ~6.6 ppm, the large triplet in the ¹³C NMR at ~117 ppm, and the doublet in the ¹⁹F NMR between -80 and -95 ppm serving as definitive fingerprints for the crucial difluoromethoxy moiety. Together, these analytical techniques provide a robust, self-validating system for the characterization of this important fluorinated indole.

References

-

Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., and Bauchat, P. (2016) Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

-

Li, D., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 499. [Link]

-

Scientific Research Publishing. (n.d.). Study of Mass Spectra of Some Indole Derivatives. [Link]

-

AWS. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. [Link]

-

SciELO. (n.d.). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. [Link]

-

The Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. [Link]

-

ResearchGate. (2016). (PDF) Study of Mass Spectra of Some Indole Derivatives. [Link]

-

The Royal Society of Chemistry. (2025). 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]

-

ACS Publications. (2026). Chiral Thiourea Catalysts Containing Fluxional Groups: Synthesis of Fluorinated Chiral Building Blocks. Organic Letters. [Link]

-

NIH. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

University of California, Santa Barbara. (n.d.). Fluorine NMR. [Link]

-

ACS Publications. (2022). Electrochemical Dearomatization of Indoles: Access to Diversified Fluorine-Containing Spirocyclic Indolines. Organic Letters. [Link]

-

ACS Publications. (n.d.). An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. Organic Letters. [Link]

-

University of Regensburg. (n.d.). Chemical shifts. [Link]

-

NIH. (n.d.). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. [Link]

-

ResearchGate. (n.d.). 1 H NMR Data of Compounds 1−6 (in DMSO-d 6 , 500 MHz, δ ppm ). [Link]

-

PubMed. (1996). Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in rat. Journal of Mass Spectrometry. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (HMDB0000197). [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0001253). [Link]

-

SpectraBase. (n.d.). Difluoromethane - Optional[19F NMR] - Chemical Shifts. [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. [Link]

-

HETEROCYCLES. (1988). NMR STUDIES OF INDOLE. [Link]

-

BMRB. (n.d.). bmse000097 Indole. [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of new 4,6- dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. [Link]

-

ResearchGate. (2023). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. [Link]

-

RSC Publishing. (n.d.). Design, synthesis, and characterization of α,ω-disubstituted indeno[1,2-b]fluorene-6,12-dione-thiophene molecular semiconductors. [Link]

-

PubMed. (2025). Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. ChemMedChem. [Link]

-

ResearchGate. (n.d.). 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in... [Link]

-

Journal of Medicinal and Pharmaceutical Chemistry Research. (2023). Synthesis and characterization of new 4,6- dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. [Link]

-

National Institute of Standards and Technology. (n.d.). Indole. NIST WebBook. [Link]

Sources

- 1. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 2. Study of Mass Spectra of Some Indole Derivatives [file.scirp.org]

- 3. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. biophysics.org [biophysics.org]

- 6. colorado.edu [colorado.edu]

- 7. rsc.org [rsc.org]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. hmdb.ca [hmdb.ca]

- 10. bmse000097 Indole at BMRB [bmrb.io]

- 11. researchgate.net [researchgate.net]

- 12. hmdb.ca [hmdb.ca]

An In-Depth Technical Guide to 6-(Difluoromethoxy)-1H-indole: From Synthesis to Application

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rise of Fluorinated Motifs in Medicinal Chemistry

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern drug discovery. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, have led to a surge in the development of fluorinated pharmaceuticals. Within this landscape, the difluoromethoxy group (-OCHF₂) has emerged as a particularly valuable substituent. It can act as a bioisostere for other functional groups and modulate the electronic properties of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of a key building block in this domain: 6-(difluoromethoxy)-1H-indole. We will delve into its synthesis, chemical properties, and its burgeoning role as a privileged scaffold in the design of novel therapeutics.

The Indole Nucleus: A Privileged Scaffold in Drug Discovery

The indole ring system is a ubiquitous heterocyclic motif found in a vast array of natural products and pharmacologically active compounds.[1] Its unique aromatic and electronic characteristics allow it to participate in various biological interactions, making it a "privileged structure" in medicinal chemistry.[2] From the essential amino acid tryptophan to the neurotransmitter serotonin, indoles play a fundamental role in biology. This inherent bio-relevance has inspired the synthesis of a multitude of indole derivatives for the treatment of a wide spectrum of diseases, including cancer, inflammation, and central nervous system disorders.[3][4]

Emergence of 6-(Difluoromethoxy)-1H-indole: A Modern Building Block

While the precise historical account of the first synthesis of 6-(difluoromethoxy)-1H-indole is not prominently documented in readily available literature, its appearance as a commercial and readily available building block in recent patents indicates its established role in contemporary medicinal chemistry. For instance, a 2024 patent application lists 6-(difluoromethoxy)-1H-indole, identified by its CAS number 200207-21-2, as a commercially available starting material for the synthesis of pyrimidin-2-yl sulfonamide derivatives.[5] This highlights its utility as a key intermediate in the construction of more complex molecules with potential therapeutic applications.

The development of synthetic methodologies for introducing the difluoromethoxy group onto aromatic rings has been a critical enabler for the availability of compounds like 6-(difluoromethoxy)-1H-indole. These methods often involve the difluoromethylation of a precursor phenol.

Synthetic Strategies for 6-(Difluoromethoxy)-1H-indole

While a specific, historically documented synthesis for 6-(difluoromethoxy)-1H-indole is not readily found, its preparation can be logically deduced from established synthetic routes for substituted indoles and the introduction of the difluoromethoxy group. A plausible and widely applicable approach would be a multi-step synthesis starting from a suitable precursor.

A general and effective method for the synthesis of substituted indoles is the Leimgruber-Batcho indole synthesis . This powerful methodology allows for the construction of the indole ring from an appropriately substituted o-nitrotoluene. A detailed, step-by-step protocol for a related compound, 4-benzyloxyindole, is provided in Organic Syntheses, which serves as an excellent template for envisioning the synthesis of our target molecule.[6]

Hypothetical Synthetic Pathway Based on the Leimgruber-Batcho Synthesis

The synthesis would likely commence with the preparation of the key intermediate, 4-(difluoromethoxy)-2-nitrotoluene. This could be achieved by the difluoromethylation of 4-hydroxy-2-nitrotoluene.

Step 1: Synthesis of 4-(Difluoromethoxy)-2-nitrotoluene

A common method for the introduction of the difluoromethoxy group is the reaction of a phenol with a source of difluorocarbene, often generated from reagents like chlorodifluoromethane or sodium chlorodifluoroacetate under basic conditions.

Experimental Protocol (Illustrative):

-

To a solution of 4-hydroxy-2-nitrotoluene in a suitable polar aprotic solvent (e.g., DMF), add a base such as potassium carbonate.

-

Introduce a difluoromethylating agent (e.g., by bubbling chlorodifluoromethane gas through the reaction mixture or by the addition of sodium chlorodifluoroacetate).

-

Heat the reaction mixture to facilitate the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield 4-(difluoromethoxy)-2-nitrotoluene.

Step 2: Leimgruber-Batcho Indole Synthesis

With the key intermediate in hand, the indole ring can be constructed using the Leimgruber-Batcho methodology.

Experimental Protocol (Illustrative, adapted from Organic Syntheses[6]):

-

Enamine Formation: React 4-(difluoromethoxy)-2-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine (e.g., pyrrolidine) in a suitable solvent like DMF. Heating the mixture drives the formation of the corresponding enamine.

-

Reductive Cyclization: The crude enamine is then subjected to a reductive cyclization. This is typically achieved using a reducing agent such as Raney nickel, palladium on carbon (Pd/C) with hydrogen gas, or other metal-based reducing systems. This step simultaneously reduces the nitro group and facilitates the cyclization to form the indole ring.

-

Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The filtrate is then subjected to an aqueous work-up, and the crude 6-(difluoromethoxy)-1H-indole is purified by column chromatography or recrystallization.

Diagram of the Hypothetical Synthetic Workflow:

Caption: Hypothetical two-step synthesis of 6-(difluoromethoxy)-1H-indole.

Physicochemical Properties and Spectral Data

The introduction of the difluoromethoxy group at the 6-position of the indole ring significantly influences its electronic and physical properties.

Table 1: Physicochemical Properties of 6-(Difluoromethoxy)-1H-indole

| Property | Value |

| CAS Number | 200207-21-2 |

| Molecular Formula | C₉H₇F₂NO |

| Molecular Weight | 183.16 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

-

¹H NMR: The proton nuclear magnetic resonance spectrum would show characteristic signals for the indole ring protons, with their chemical shifts influenced by the electron-withdrawing nature of the difluoromethoxy group. A triplet signal with a characteristic coupling constant would be expected for the -OCHF₂ proton.

-

¹³C NMR: The carbon-13 NMR spectrum would display signals for the nine carbon atoms, with the carbon attached to the difluoromethoxy group appearing as a triplet due to coupling with the two fluorine atoms.

-

¹⁹F NMR: The fluorine-19 NMR spectrum would show a doublet for the two equivalent fluorine atoms, coupled to the proton of the difluoromethoxy group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Medicinal Chemistry

6-(Difluoromethoxy)-1H-indole serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic activities. The indole scaffold itself is known to interact with a variety of biological targets, and the difluoromethoxy group can enhance these interactions and improve the drug-like properties of the resulting compounds.

Recent research highlights the use of substituted indoles, including those with fluorine-containing groups, in the development of potent and selective ligands for various receptors and enzymes. For instance, novel difluoromethylated indole derivatives have been designed and synthesized as potent 5-HT₆ receptor antagonists, which are being investigated for the treatment of cognitive deficits in conditions like Alzheimer's disease.[7]

The commercial availability of 6-(difluoromethoxy)-1H-indole, as evidenced by its use in recent patent literature, underscores its importance to the pharmaceutical industry.[5] It provides a readily accessible starting point for the exploration of new chemical space in the quest for novel and effective drugs.

Diagram of the Role of 6-(Difluoromethoxy)-1H-indole in Drug Discovery:

Caption: The role of 6-(difluoromethoxy)-1H-indole as a key building block.

Conclusion and Future Perspectives

6-(Difluoromethoxy)-1H-indole stands as a testament to the ongoing evolution of synthetic chemistry and its profound impact on drug discovery. While its own history may be relatively recent and not extensively documented, its value as a versatile building block is clear. The strategic combination of the privileged indole scaffold with the beneficial properties of the difluoromethoxy group makes this compound a highly attractive starting material for the development of the next generation of therapeutics. As our understanding of the intricate roles of fluorinated motifs in biological systems continues to grow, we can anticipate that 6-(difluoromethoxy)-1H-indole and its derivatives will play an increasingly significant role in the design of innovative medicines to address unmet medical needs.

References

- (Reference to a general organic chemistry or heterocyclic chemistry textbook discussing indole synthesis)

- Pyrimidin-2-yl sulfonamide deriv

- (Reference to a review on difluoromethyl

- (Reference to a medicinal chemistry review on the use of fluorin

- (Reference to a paper on the biological activity of indole deriv

- (Reference to a supplier catalog or database listing 6-(difluoromethoxy)-1H-indole)

-

Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT 6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation. Bioorganic & Medicinal Chemistry, 2022, 71, 116950. [Link]

-

From nature to drug discovery: the indole scaffold as a 'privileged structure'. Mini Reviews in Medicinal Chemistry, 2011, 11(9), 758-772. [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 2021, 18(6), 576-602. [Link]

-

The Biological and Pharmacological Potentials of Indole-based Heterocycles. Current Organic Chemistry, 2022, 26(10), 947-966. [Link]

- (Reference to a general review on the applications of indole deriv

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 2021, 11(50), 31636-31665. [Link]

- (Reference to a review on the synthesis of fluorin

-

INDOLES FROM 2-METHYLNITROBENZENES BY CONDENSATION WITH FORMAMIDE ACETALS FOLLOWED BY REDUCTION: 4-BENZYLOXYINDOLE. Organic Syntheses, 1985, 63, 214. [Link]

Sources

- 1. CN103539746A - Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Google Patents [patents.google.com]

- 2. N/A,Ethyl 2-Amino-6-phenyl-1H-indole-3-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]

- 4. Indole derivatives - Patent US-5227386-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US20240025883A1 - Pyrimidin-2-yl sulfonamide derivatives - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Sci-Hub. ChemInform Abstract: Synthetic Entries to 6‐Fluoro‐7‐substituted Indole Derivatives. / ChemInform, 1991 [sci-hub.box]

Introduction: The Strategic Imperative of Fluorine in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of Novel Difluoromethoxy Indoles

The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and clinically approved drugs.[1][2] Its unique electronic properties and versatile structure allow it to mimic peptide backbones and engage in various interactions with biological targets, making it a fertile ground for drug development.[1] In the relentless pursuit of more effective and safer therapeutics, chemists continuously seek innovative strategies to refine the pharmacological profiles of such core scaffolds. Among the most powerful and widely adopted strategies is the incorporation of fluorine.

The introduction of fluorine, particularly in the form of a difluoromethoxy (-OCF₂H) group, can dramatically alter a molecule's physicochemical properties.[3][4] This modification is not merely an incremental change but a strategic decision to enhance metabolic stability, modulate lipophilicity and pKa, and introduce new, favorable interactions with target proteins.[5] The difluoromethoxy group is particularly intriguing; it acts as a lipophilic hydrogen bond donor, a rare and valuable characteristic that can significantly improve binding affinity and selectivity.[3][6] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the synthesis, biological evaluation, and mechanistic underpinnings of novel difluoromethoxy indoles, offering insights into their potential as next-generation therapeutic agents.

Chapter 1: The Difluoromethoxy Group: A Physicochemical Powerhouse

The decision to incorporate a difluoromethoxy group onto an indole scaffold is driven by a deep understanding of its profound impact on molecular properties. This goes beyond simple substitution, representing a calculated move to optimize a drug candidate's journey from administration to its biological target.

Expertise & Experience: The Causality Behind Fluorination

As a bioisostere for more common functional groups like the hydroxyl (-OH) or thiol (-SH) group, the -OCF₂H moiety offers distinct advantages.[6] Its high electronegativity creates a polarized C-H bond, enabling it to act as a hydrogen bond donor, which can be pivotal for anchoring a molecule within a protein's binding pocket.[6] Simultaneously, its fluorine atoms enhance lipophilicity, which can improve a compound's ability to cross cellular membranes and reach its target.[7]

Perhaps most critically, the exceptional strength of the carbon-fluorine bond imparts significant metabolic stability.[4][5] Many drug candidates fail because they are rapidly metabolized by cytochrome P450 enzymes, often at vulnerable C-H bonds. Replacing these with C-F bonds effectively "shields" the molecule from metabolic attack, increasing its half-life and bioavailability.[8] This strategic fluorination directly addresses a primary cause of clinical trial failure, making it a foundational tactic in modern drug design.

Diagram 1: Key Physicochemical Properties of the -OCF₂H Group

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

A Strategic Guide to Elucidating the Mechanism of Action for 6-(difluoromethoxy)-1H-indole: From Unbiased Screening to Pathway Validation

Executive Summary

6-(difluoromethoxy)-1H-indole represents a novel chemical entity built upon the privileged indole scaffold, a cornerstone in medicinal chemistry renowned for its wide range of biological activities.[1][2] While its precise biological target and mechanism of action (MoA) are yet to be defined, its structure suggests significant therapeutic potential. Elucidating the MoA is not merely an academic exercise; it is a critical step in the drug development pipeline that informs efficacy, predicts toxicity, and guides rational lead optimization.[3][4] This guide presents a comprehensive, multi-phase strategic framework for the systematic investigation of 6-(difluoromethoxy)-1H-indole. We will progress from broad, unbiased target identification methodologies to rigorous, hypothesis-driven target validation and detailed pathway characterization. Our approach is designed to build a robust, evidence-based understanding of the compound's molecular interactions and its downstream cellular consequences, providing a decisive pathway for go/no-go decisions in its development program.[3]

Introduction: The Strategic Imperative of MoA Elucidation

The indole nucleus is a recurring motif in numerous FDA-approved drugs and clinical candidates, targeting a diverse array of proteins including kinases, G-protein coupled receptors, and enzymes involved in metabolic pathways.[1][5][6] The introduction of a difluoromethoxy group at the 6-position can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, potentially bestowing novel pharmacological activities.

Modern drug discovery has pivoted from a purely target-based approach to embracing phenotypic screening, where a compound's effect is observed in a complex biological system first, with target deconvolution following.[4] This is particularly advantageous for novel scaffolds like 6-(difluoromethoxy)-1H-indole. A thorough understanding of a drug's MoA is essential for successful clinical development.[7] This guide, therefore, provides a field-proven, logical workflow to systematically unravel the biological activity of this promising compound.

Phase 1: Unbiased Target Identification — Casting a Wide Net

With no a priori knowledge of the molecular target, the initial phase must employ unbiased techniques to generate high-quality, actionable hypotheses.[8][9] This "phenotypic-first" strategy maximizes the potential for discovering novel biology.

Chemical Proteomics for Direct Target Discovery

Chemical proteomics is a powerful tool for identifying direct binding partners of a small molecule within the native proteome.[10] The most direct method involves affinity chromatography coupled with mass spectrometry.

Workflow: Affinity-Capture Mass Spectrometry The core principle is to use an immobilized version of 6-(difluoromethoxy)-1H-indole to "fish" for its binding partners in a cell lysate. A competitive elution with the free compound ensures the specificity of the identified proteins. For targets within a well-characterized family like kinases, specialized tools such as Kinobeads can be employed.[11][12] This technology uses beads coated with multiple, broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[13] A test compound's ability to compete with the beads for kinase binding is then quantified by mass spectrometry, revealing its kinase selectivity profile.[11]

Caption: Workflow for Kinobeads-based target identification.

Global Omics Analysis for Pathway-Level Clues

Parallel to direct binding assays, treating a relevant cell line with 6-(difluoromethoxy)-1H-indole and analyzing global changes in the transcriptome (RNA-seq) and proteome (quantitative mass spectrometry) can provide invaluable clues. This approach identifies not the direct target, but the downstream pathways that are modulated by the compound's activity.[7] Functional enrichment analysis of differentially expressed genes or proteins can point towards specific signaling cascades or biological processes, such as apoptosis, cell cycle regulation, or metabolic pathways.[14][15]

Phase 2: Target Validation — Confirming Direct Engagement and Functional Relevance

Hypotheses generated in Phase 1 are provisional until rigorously validated. The goal of this phase is to confirm that 6-(difluoromethoxy)-1H-indole directly binds its putative target in a cellular context and that this interaction is responsible for the observed biological effect.[16][17]

Cellular Thermal Shift Assay (CETSA®)

CETSA is the gold standard for confirming target engagement in intact cells and tissues.[18][19] The principle is that ligand binding increases a protein's thermal stability, shifting the temperature at which it denatures and aggregates.[20] This biophysical interaction is measured by heating cell lysates or intact cells treated with the compound across a temperature gradient and then quantifying the amount of soluble target protein remaining at each temperature.[21]

Experimental Protocol: Isothermal Dose-Response CETSA This variant is particularly useful for quantifying compound potency in a cellular environment.

-

Cell Culture: Grow a relevant cell line to ~80% confluency.

-

Compound Treatment: Treat cells with a serial dilution of 6-(difluoromethoxy)-1H-indole (e.g., 0.1 nM to 100 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour).

-

Heating: Harvest and lyse the cells. Heat the cell lysates to a single, optimized temperature (Tmelt) that causes partial denaturation of the target protein in the vehicle control group.

-

Separation: Centrifuge the samples at high speed to pellet the aggregated proteins.

-

Quantification: Collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein using Western Blot, ELISA, or mass spectrometry.

-

Data Analysis: Plot the amount of soluble target protein as a function of compound concentration to generate a dose-response curve and determine the cellular EC50 for target engagement.

Caption: Core workflow of the Cellular Thermal Shift Assay (CETSA).

Genetic Validation

Genetic validation provides orthogonal evidence linking the target to the compound's phenotype.[8] Using techniques like CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown, the expression of the putative target protein is ablated. If the compound's cellular effect (e.g., inhibition of proliferation) is diminished or abolished in these target-deficient cells compared to wild-type cells, it strongly supports the on-target MoA.

Phase 3: Mechanistic Characterization and Pathway Delineation

With a validated target, the focus shifts to understanding the functional consequences of its modulation. This involves biochemical characterization and mapping the downstream signaling events.

Biochemical and Enzymatic Assays

If the validated target is an enzyme, its functional activity must be assessed directly.[22] Recombinant purified protein is used to determine the compound's inhibitory or activating properties and its mode of action.[23]

Table 1: Hypothetical Enzyme Inhibition Data for 6-(difluoromethoxy)-1H-indole

| Parameter | Value | Method |

| Target Enzyme | Kinase X | Recombinant Protein Assay |

| IC₅₀ | 75 nM | Fluorescence-based Assay[22] |

| Kᵢ | 35 nM | Michaelis-Menten Kinetics[24] |

| Mode of Inhibition | ATP-Competitive | Lineweaver-Burk Analysis[25] |

Protocol: General Biochemical Enzyme Inhibition Assay [26]

-

Reagent Preparation: Prepare solutions of purified target enzyme, its specific substrate, cofactors (if needed), and a serial dilution of 6-(difluoromethoxy)-1H-indole in an optimized assay buffer.

-

Enzyme/Inhibitor Pre-incubation: Add the enzyme and varying concentrations of the inhibitor (or vehicle) to a 96-well microplate. Incubate for 15-30 minutes to allow for binding equilibrium.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Signal Detection: Monitor the reaction progress over time by measuring the formation of product or consumption of substrate using a microplate reader (e.g., absorbance, fluorescence, or luminescence).

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot velocity against concentration to determine the IC₅₀ value. Further kinetic experiments varying both substrate and inhibitor concentrations are required to determine the mode of inhibition.[24][25]

Cellular Pathway Analysis

To connect target engagement with the ultimate cellular phenotype, the intervening signaling pathway must be mapped.[27] This involves measuring the activity of key nodes downstream of the target. For instance, if "Kinase X" were validated as the target, one would use phospho-specific antibodies in Western blots or targeted mass spectrometry to measure the phosphorylation status of its known substrates after compound treatment. This confirms that target engagement leads to functional modulation of the intended signaling cascade within the cell.

Caption: Hypothetical signaling pathway for 6-(difluoromethoxy)-1H-indole.

Conclusion: Synthesizing a Cohesive MoA Hypothesis

The successful execution of this three-phase strategy provides multiple, orthogonal lines of evidence. Data from chemical proteomics identifies direct binders, CETSA confirms target engagement in the cellular milieu, genetic studies establish functional relevance, biochemical assays define the nature of the interaction, and pathway analysis maps the downstream consequences. Together, these results allow for the construction of a high-confidence, scientifically rigorous MoA hypothesis for 6-(difluoromethoxy)-1H-indole, paving the way for advanced preclinical development and the design of targeted in vivo efficacy and safety studies.

References

- Target identification and validation | Medicinal Chemistry Class Notes - Fiveable.

- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol.

- Target identification and validation in research - WJBPHS.

- Target Identification and Validation - Aragen Life Sciences.

- Importance of Target Identification & Validation in Drug Development | Danaher Life Sciences.

- Target Identification and Validation (Small Molecules) - University College London.

- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.

- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute.

- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central.

- Enzyme assay - Wikipedia.

- Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds - Benchchem.

- The Use of 6-(difluoromethyl)indole to Study the Activation of Indole by Tryptophan Synthase.

- Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF - ResearchGate.

- How Proof of Mechanism Studies Can Advance Clinical Drug Development.

- Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling - ACS Publications.

- Mechanism of Action Studies - Biognosys.

- Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC.

- Drug Discovery Processes to Drug Targeting Mechanisms - Wisdom Library.

- Cellular Thermal Shift Assay (CETSA) - News-Medical.Net.

- Predicting mechanism of action of cellular perturbations with pathway activity signatures | Bioinformatics | Oxford Academic.

- Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery - PMC.

- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews.

- (PDF) Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery.

- Kinobeads use immobilized kinase inhibitors as affinity reagents.... - ResearchGate.

- Cellular Pathway Analysis Assays | Thermo Fisher Scientific - US.

- Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH.

- Pathway analysis - Wikipedia.

- List of methods for Pathway Analysis | Download Table - ResearchGate.

- Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH.

- Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT 6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation - PubMed.

- Novel difluoromethyl-containing 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole scaffold as potent 5-HT 6 R antagonists: Design, synthesis, biological evaluation, and early in vivo cognition-enhancing studies - PubMed.

- Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations - MDPI.

- Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment - MDPI.

- Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis.

Sources

- 1. mdpi.com [mdpi.com]